C–Mg Bond Lability: sec-Butyl vs. n-Butyl
The carbon–magnesium bond dissociation energy (BDE) of sec‑butylmagnesium bromide is intermediate between that of n‑butylmagnesium bromide (stronger) and tert‑butylmagnesium bromide (weaker). Calorimetric studies place the BDE order as: tert‑butyl < sec‑butyl ≈ isopropyl < n‑butyl < methyl [1]. While direct BDE values for the chloride analogs are not tabulated in the same study, the bromide series provides a reliable class‑level inference for relative bond strengths [1]. This ordering implies that s‑BuMgCl undergoes nucleophilic addition and Mg–halogen exchange more readily than n‑BuMgCl but with greater thermal tolerance than t‑BuMgCl.
| Evidence Dimension | Relative carbon–magnesium bond dissociation energy |
|---|---|
| Target Compound Data | sec‑Butyl (bromide analog): BDE lower than n‑butyl, higher than tert‑butyl [1] |
| Comparator Or Baseline | n‑Butyl (stronger bond); tert‑Butyl (weaker bond) |
| Quantified Difference | Rank order: tert‑butyl < sec‑butyl ≈ isopropyl < n‑butyl < methyl (exact kcal/mol values not available in abstract) |
| Conditions | Solution calorimetry in diethyl ether; alkylmagnesium bromides |
Why This Matters
Procurement of s‑BuMgCl over n‑BuMgCl is justified when a more labile alkyl transfer agent is needed without resorting to thermally unstable tert‑butyl Grignards.
- [1] Holm T. Thermochemistry of Grignard reagents. Enthalpies of formation of alkylmagnesium bromides and of alkyl bromides. Journal of Organometallic Chemistry. 1974;77(1):27-34. View Source
